(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol
Overview
Description
“(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol” is a chemical compound with the molecular formula C27H44O2 . It is also known as (3β)-20,22-Epoxycholest-5-en-3-ol .
Molecular Structure Analysis
The molecular structure of this compound includes 27 carbon atoms, 44 hydrogen atoms, and 2 oxygen atoms . For a detailed 3D depiction of the molecule, you may refer to resources such as the Pitt Quantum Repository .Scientific Research Applications
Alternate Pathways for Androgen Regulation of Brain Function
Research highlights the metabolic pathway of dihydrotestosterone metabolites, such as 5alpha-androstane-3beta,17beta-diol (3beta-Diol), which may share structural similarities with the compound . These metabolites play a significant role in modulating stress responses and cognitive functions via estrogen receptors, suggesting a potential area of research for compounds with similar structures in neuroendocrinology and neuroprotection (Handa et al., 2008).
Dietary Management of Type 2 Diabetes
Studies exploring the dietary management of type 2 diabetes through modifications in diet composition underscore the importance of understanding the metabolic effects of various compounds, including those structurally related to steroids, on glucose metabolism and insulin sensitivity (Gannon & Nuttall, 2006).
Herbal Medicines in Diabetes Treatment
The utilization of plant-derived compounds, including steroidal saponins and other structurally complex molecules, for their antidiabetic properties highlights a significant area of research. Investigations into traditional medicines offer a perspective on how compounds with structural similarities to steroids could be explored for their therapeutic potential in managing diabetes and its complications (Al-Aboudi & Afifi, 2011).
Endocrine-Disrupting Chemicals and Diabetes Risk
Research on the impact of environmental endocrine-disrupting chemicals (EDCs) on the risk of developing diabetes and impaired glucose metabolism could provide a framework for studying the metabolic effects of steroid-like compounds. This area of study emphasizes the need to understand the physiological and molecular mechanisms by which structurally related compounds may influence metabolic health (Lind & Lind, 2018).
properties
IUPAC Name |
(3S,8S,9S,10R,13S,14S,17R)-17-[(E)-4-hydroxybut-2-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36O2/c1-15(10-13-24)19-6-7-20-18-5-4-16-14-17(25)8-11-22(16,2)21(18)9-12-23(19,20)3/h4,10,17-21,24-25H,5-9,11-14H2,1-3H3/b15-10+/t17-,18-,19+,20-,21-,22-,23+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWNPVBBKCLEUDB-VRJLOKJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\CO)/[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3beta,20E)-24-Norchola-5,20(22)-diene-3,23-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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